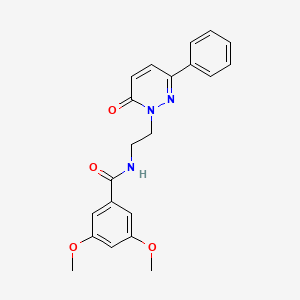

3,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound belonging to the benzamide class. It features methoxy groups at the 3 and 5 positions on the benzene ring and a pyridazinyl-ethyl substituent. This compound is notable for its significant applications in scientific research, particularly in fields like medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis starts with a benzamide derivative, typically through the amination of benzoic acid.

Introduction of Methoxy Groups: : Methoxy groups are introduced via methylation reactions, usually employing dimethyl sulfate or methyl iodide under basic conditions.

Formation of the Pyridazinone Ring: : The pyridazinone ring is constructed via a cyclization reaction, often starting from an appropriately substituted hydrazine and a diketone.

Attachment of the Pyridazinyl-Ethyl Group: : The final step involves the alkylation of the benzamide core with a 6-oxo-3-phenylpyridazinyl-ethyl derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Scalable Reactions: : Industrial production employs similar synthetic routes but optimized for larger scale reactions, including continuous flow processes.

Purification: : The compound is purified via crystallization, often requiring recrystallization from solvents like ethanol or acetone to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation at the methoxy groups, producing quinone derivatives.

Reduction: : Reduction reactions may target the benzamide carbonyl group, potentially forming an amine.

Substitution: : Electrophilic aromatic substitution can occur at the benzene ring, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: : Sulfuric acid or nitric acid for nitration reactions; halogenation with chlorine or bromine.

Major Products Formed

Oxidation: : Quinones and their derivatives.

Reduction: : Amines and alcohols.

Substitution: : Halogenated or nitrated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Utilized as a precursor in synthetic organic chemistry for creating complex molecules.

Biology: : Explored for its potential as a biochemical probe in enzyme assays.

Medicine: : Investigated for its pharmacological properties, including as an anti-inflammatory or anticancer agent.

Industry: : Serves as an intermediate in the synthesis of more complex pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is complex and may involve multiple pathways:

Molecular Targets: : Likely targets include enzymes involved in metabolic pathways or receptors mediating cellular responses.

Pathways: : It may interfere with signal transduction pathways, particularly those related to inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Benzamides with different substituents, such as 3,5-dimethoxybenzamide or N-(2-(4-oxo-3-phenyl-2H-quinazolin-1-yl)ethyl)benzamide.

Uniqueness: : The 6-oxo-3-phenylpyridazinyl-ethyl moiety confers unique biological activity, differentiating it from other benzamides.

There you have it. A deep dive into the world of 3,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. Anything else you want to explore?

Biologische Aktivität

3,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at the 3 and 5 positions, enhancing its lipophilicity and biological activity. The structure can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Benzamide Moiety | Central structure contributing to biological activity. |

| Methoxy Substituents | Enhance lipophilicity and solubility. |

| Pyridazinone Derivative | Imparts unique biological interactions. |

The primary mechanism of action for this compound involves inhibition of reverse transcriptase (RT), an enzyme critical for the replication of retroviruses such as HIV. By blocking RT, the compound effectively prevents viral replication.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV and hepatitis B. In vitro studies have demonstrated:

- Inhibition of HIV Replication : The compound shows a low IC50 value, indicating potent antiviral activity with minimal cytotoxicity.

- Mechanistic Insights : Binding assays reveal high affinity for the active site of reverse transcriptase, confirming its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antiproliferative Effects

In addition to its antiviral properties, the compound has shown potential antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 8.0 |

| HEK293 | 10.0 |

These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- Antiviral Efficacy : A study published in Molecules detailed the synthesis and evaluation of various derivatives of pyridazine compounds, including this compound. Results showed significant inhibition of viral replication in cell cultures with low toxicity profiles .

- Antiproliferative Activity : Another study highlighted the compound's selective activity against breast cancer cell lines (MCF-7), with an IC50 value suggesting effective growth inhibition .

- Mechanistic Studies : Research involving binding affinity assays confirmed that the compound's interaction with reverse transcriptase is crucial for its antiviral activity. Kinetic studies indicated competitive inhibition characteristics .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-17-12-16(13-18(14-17)28-2)21(26)22-10-11-24-20(25)9-8-19(23-24)15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFIUCDTAVGMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.